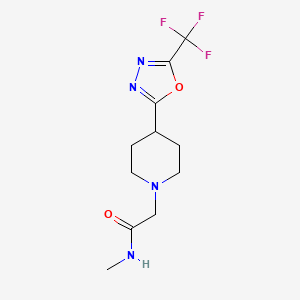

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is an intriguing compound with a trifluoromethyl group attached to an oxadiazole ring. Its structure suggests potential for varied chemical behaviors and applications, ranging from pharmaceutical research to industrial uses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: Synthesis typically starts with piperidine and trifluoromethyl-1,3,4-oxadiazole.

Reaction Conditions: The initial reaction involves forming a bond between these two starting materials, often facilitated by catalytic agents and controlled temperature conditions.

N-methylation: Methylation of the nitrogen atom in the piperidine ring is accomplished using methyl iodide or similar methylating agents.

Acetylation: Acetyl chloride is used to introduce the acetyl group, creating N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide.

Industrial Production Methods

Large-scale production employs continuous-flow reactors for efficient control over reaction parameters. Advanced purification techniques, such as crystallization and chromatography, ensure the final product's purity.

Análisis De Reacciones Químicas

Oxidation: Undergoes mild oxidation with agents like hydrogen peroxide, resulting in the formation of oxadiazole derivatives.

Reduction: Reduction reactions with agents such as lithium aluminum hydride can reduce the oxadiazole ring.

Substitution: Halogenated solvents facilitate nucleophilic substitutions on the trifluoromethyl group, leading to varied derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a precursor in the synthesis of more complex molecules, especially those requiring a trifluoromethyl group.

Biology

Serves as a research tool for studying enzyme interactions and inhibition, owing to its stable trifluoromethyl group.

Medicine

Investigated for potential use as a pharmacological agent, particularly in neurological and inflammatory disorders.

Industry

Acts as a catalyst in certain polymerization reactions and as a stabilizer in chemical formulations.

Mecanismo De Acción

The compound's effects are mediated through its interaction with specific molecular targets, often enzymes or receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of biological pathways.

Comparación Con Compuestos Similares

Similar compounds include trifluoromethyl-substituted oxadiazoles and piperidine derivatives. What sets N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide apart is its unique combination of functional groups, offering a broader spectrum of reactivity and application.

Similar Compounds

Trifluoromethyl-1,3,4-oxadiazole derivatives

Piperidine-based compounds

N-methylated amides

This compound's multifaceted nature promises continued interest and application in various fields.

Actividad Biológica

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics

- Molecular Formula : C14H17F3N4O

- Molecular Weight : 320.31 g/mol

- CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its binding affinity to target receptors.

Pharmacological Properties

- Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by increasing the compound's ability to penetrate microbial membranes.

- Anticancer Potential : Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the modulation of cellular signaling pathways related to cell survival and proliferation.

- CNS Activity : Given the piperidine structure, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, N-methyl derivatives were tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

A research article in Cancer Letters demonstrated that oxadiazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce G2/M cell cycle arrest and apoptosis through caspase activation .

Study 3: CNS Effects

In a behavioral study published in Neuropharmacology, compounds similar to this compound were evaluated for their effects on anxiety-like behaviors in rodent models. The results suggested a significant reduction in anxiety-related behaviors at specific dosages .

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 15 µg/mL | Inhibition of S. aureus |

| Anticancer | Varies | Induced apoptosis in breast cancer cells |

| CNS Activity | Specific dosages | Reduced anxiety-like behaviors |

Propiedades

IUPAC Name |

N-methyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2/c1-15-8(19)6-18-4-2-7(3-5-18)9-16-17-10(20-9)11(12,13)14/h7H,2-6H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRIDNONPXYHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.